molecular formula C23H23ClFNO6 B192942 p-Hydroxy elvitegravir CAS No. 870648-10-5

p-Hydroxy elvitegravir

Katalognummer B192942
CAS-Nummer: 870648-10-5
Molekulargewicht: 463.9 g/mol
InChI-Schlüssel: GNIALGRWHDDBLY-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elvitegravir is an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults . It is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection .


Molecular Structure Analysis

Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .


Chemical Reactions Analysis

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication . Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection .


Physical And Chemical Properties Analysis

Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .

Wirkmechanismus

Target of Action

p-Hydroxy Elvitegravir, also known as Elvitegravir (m1), primarily targets the HIV-1 integrase . This enzyme is encoded by HIV-1 and is essential for viral replication .

Mode of Action

Elvitegravir is an integrase strand transfer inhibitor (INSTI) . It inhibits the integrase enzyme, which prevents the integration of HIV-1 DNA into the host genome . This action blocks the formation of the HIV-1 provirus and consequently halts the propagation of the viral infection .

Biochemical Pathways

The primary biochemical pathway affected by Elvitegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, Elvitegravir disrupts the integration of viral DNA into the host genome, a crucial step in the HIV-1 replication process .

Pharmacokinetics

Elvitegravir is metabolized primarily by cytochrome P450 (CYP) 3A enzymes . Co-administration with a strong CYP3A inhibitor such as ritonavir or cobicistat can substantially increase Elvitegravir plasma exposures and prolong its elimination half-life to approximately 9.5 hours . This allows for once-daily administration of a low 150 mg dose .

Result of Action

The inhibition of the integrase enzyme by Elvitegravir results in the blockage of the HIV-1 provirus formation . This action effectively halts the propagation of the viral infection, thereby suppressing HIV-1 replication .

Action Environment

The action of Elvitegravir can be influenced by the presence of a strong CYP3A inhibitor such as ritonavir or cobicistat . These inhibitors can increase systemic exposures of CYP3A substrates co-administered with Elvitegravir . Therefore, the efficacy and stability of Elvitegravir can be affected by the presence of these inhibitors in the patient’s system .

Safety and Hazards

Elvitegravir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

While Elvitegravir has shown promise in the treatment of HIV-1 infection, there is still much to learn about its long-term effects and potential applications. As with all antiretroviral drugs, ongoing research and clinical trials are necessary to fully understand its benefits and risks .

Eigenschaften

IUPAC Name

6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIALGRWHDDBLY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870376
Record name p-Hydroxy elvitegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxy elvitegravir

CAS RN

870648-10-5
Record name p-Hydroxy elvitegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy elvitegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ELVITEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of studying p-Hydroxy elvitegravir in the context of HIV treatment?

A1: While not an administered drug itself, p-Hydroxy elvitegravir is a key metabolite of elvitegravir, a medication used in HIV treatment regimens. Understanding how this metabolite interacts with HIV integrase, the enzyme it targets, is crucial for several reasons. This study chose to investigate p-Hydroxy elvitegravir and M1, another metabolite, because they showed the highest unbound concentrations in humans, suggesting greater potential for clinical impact. []

Q2: How does the study by [Name of the authors] contribute to our understanding of p-Hydroxy elvitegravir and HIV resistance?

A2: The study [] directly addresses the emergence of resistance to integrase inhibitors, a critical concern in HIV therapy. While the paper does not focus solely on p-Hydroxy elvitegravir, it investigates its role alongside elvitegravir, raltegravir, and another elvitegravir metabolite (M1) in selecting for resistance mutations in HIV. This approach is highly valuable as it provides a comparative analysis, highlighting any unique resistance patterns associated with p-Hydroxy elvitegravir that might not be apparent when studying elvitegravir alone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.